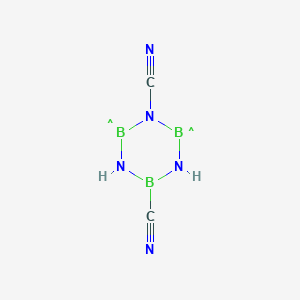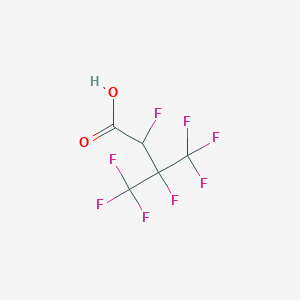![molecular formula C18H18N2O3 B12605044 Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate CAS No. 872604-78-9](/img/structure/B12605044.png)
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is an organic compound with a complex structure that includes a benzimidazole ring, a methoxyphenyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroacetate in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins, which can modulate their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the benzimidazole ring.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole ring and the methoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
872604-78-9 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
BALPIRBGZZMXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



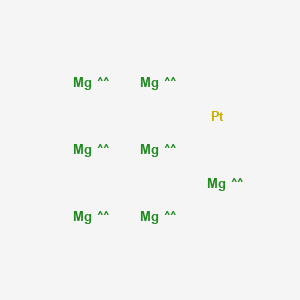
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
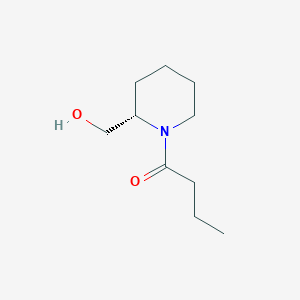
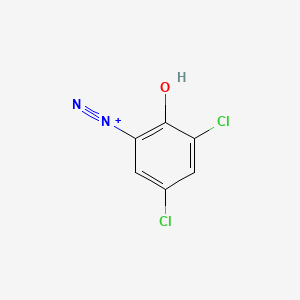
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)

![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
